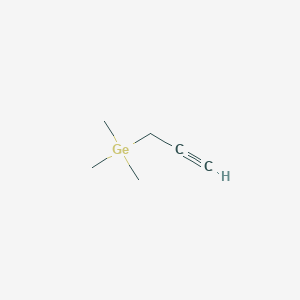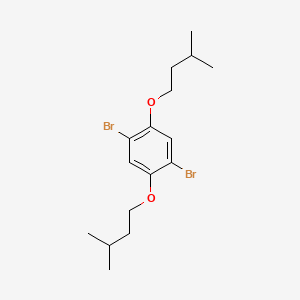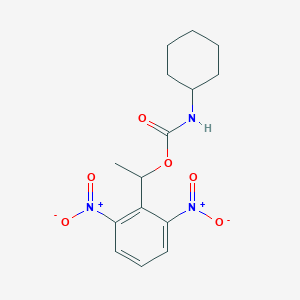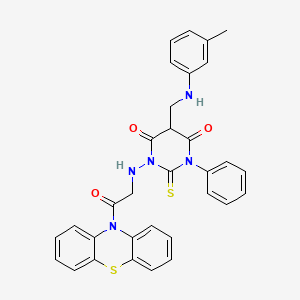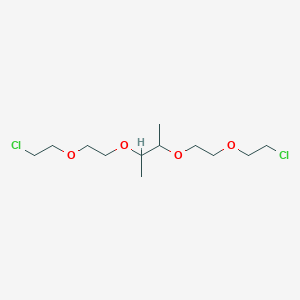
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane is an organic compound characterized by its unique structure, which includes two chlorine atoms and multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of appropriate chlorinated precursors with ether-forming reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield ether derivatives, while oxidation can produce carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its chlorine atoms and ether linkages. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,12-Dichloro-3,6,9-trioxadodecane
- 1,10-Dichloro-2,5,8-trioxadecane
Uniqueness
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane is unique due to its longer carbon chain and additional ether linkages compared to similar compounds. This structural difference can result in distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
139426-29-2 |
|---|---|
Molekularformel |
C12H24Cl2O4 |
Molekulargewicht |
303.22 g/mol |
IUPAC-Name |
2,3-bis[2-(2-chloroethoxy)ethoxy]butane |
InChI |
InChI=1S/C12H24Cl2O4/c1-11(17-9-7-15-5-3-13)12(2)18-10-8-16-6-4-14/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
JELPMWCAYYWINH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)OCCOCCCl)OCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
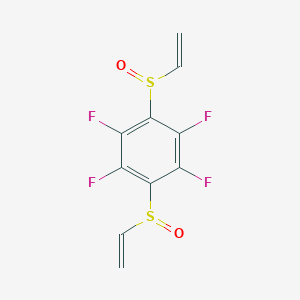
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

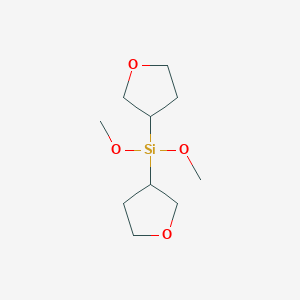
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)

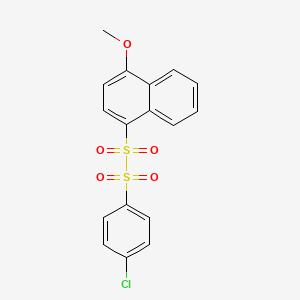
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
